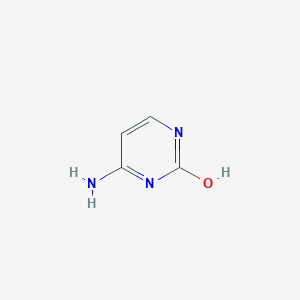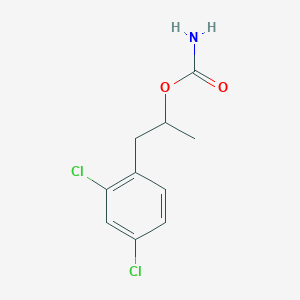![molecular formula C9H7ClO4 B161432 Methyl (2E)-3-[5-(chlorocarbonyl)furan-2-yl]prop-2-enoate CAS No. 125812-04-6](/img/structure/B161432.png)
Methyl (2E)-3-[5-(chlorocarbonyl)furan-2-yl]prop-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl (2E)-3-[5-(chlorocarbonyl)furan-2-yl]prop-2-enoate, also known as Methyl 3-(5-chlorocarbonyl-2-furanyl)-2-propenoate or MCFP, is a chemical compound that belongs to the furan family. It is widely used in scientific research, especially in the field of medicinal chemistry. MCFP has shown promising results in various applications, including anti-cancer, anti-inflammatory, and anti-bacterial activities.
Mecanismo De Acción
The mechanism of action of MCFP is not fully understood. However, it has been suggested that MCFP exerts its anti-cancer activity by inhibiting the activity of histone deacetylases (HDACs). HDACs are enzymes that play a crucial role in the regulation of gene expression. Inhibition of HDACs leads to the activation of tumor suppressor genes, which results in the inhibition of cancer cell growth. MCFP has also been shown to inhibit the activity of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), a transcription factor that regulates the expression of pro-inflammatory cytokines.
Efectos Bioquímicos Y Fisiológicos
MCFP has been found to induce apoptosis (programmed cell death) in cancer cells. It also inhibits the migration and invasion of cancer cells, which are essential steps in cancer metastasis. MCFP has been shown to reduce the levels of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). Moreover, MCFP has been found to inhibit the growth of Gram-positive bacteria by disrupting the bacterial cell membrane.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MCFP is a potent and selective inhibitor of HDACs. It has shown excellent anti-cancer and anti-inflammatory activities in vitro and in vivo. Moreover, MCFP has demonstrated good pharmacokinetic properties, such as high oral bioavailability and low toxicity. However, MCFP has some limitations, such as poor solubility in water, which may affect its efficacy in some applications.
Direcciones Futuras
The potential therapeutic applications of MCFP are vast, and there are several future directions for research. One direction is to investigate the efficacy of MCFP in combination with other anti-cancer agents, such as chemotherapy and radiation therapy. Another direction is to explore the potential of MCFP as an anti-inflammatory agent in the treatment of inflammatory diseases, such as rheumatoid arthritis. Moreover, the development of MCFP analogs with improved solubility and pharmacokinetic properties is also an area of future research.
Métodos De Síntesis
The synthesis of MCFP involves the reaction of furan-2-carboxylic acid with thionyl chloride, followed by the reaction with methyl acrylate. The final product is obtained by the reaction of the intermediate with sodium methoxide. The yield of MCFP is high, and the purity is also excellent.
Aplicaciones Científicas De Investigación
MCFP has been extensively studied for its potential therapeutic properties. It has shown significant anti-cancer activity against various types of cancer cells, including breast, lung, and prostate cancer cells. MCFP has also exhibited potent anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Moreover, MCFP has been found to possess anti-bacterial activity against Gram-positive bacteria, including Staphylococcus aureus.
Propiedades
Número CAS |
125812-04-6 |
|---|---|
Nombre del producto |
Methyl (2E)-3-[5-(chlorocarbonyl)furan-2-yl]prop-2-enoate |
Fórmula molecular |
C9H7ClO4 |
Peso molecular |
214.6 g/mol |
Nombre IUPAC |
methyl (E)-3-(5-carbonochloridoylfuran-2-yl)prop-2-enoate |
InChI |
InChI=1S/C9H7ClO4/c1-13-8(11)5-3-6-2-4-7(14-6)9(10)12/h2-5H,1H3/b5-3+ |
Clave InChI |
CDHJTILDESBRHP-HWKANZROSA-N |
SMILES isomérico |
COC(=O)/C=C/C1=CC=C(O1)C(=O)Cl |
SMILES |
COC(=O)C=CC1=CC=C(O1)C(=O)Cl |
SMILES canónico |
COC(=O)C=CC1=CC=C(O1)C(=O)Cl |
Sinónimos |
2-Propenoic acid, 3-[5-(chlorocarbonyl)-2-furanyl]-, methyl ester, (E)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



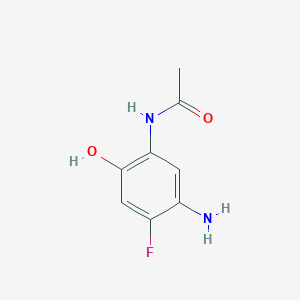
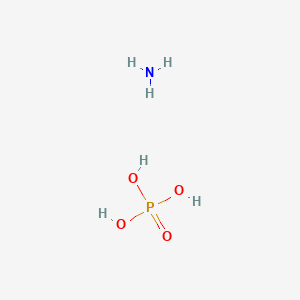
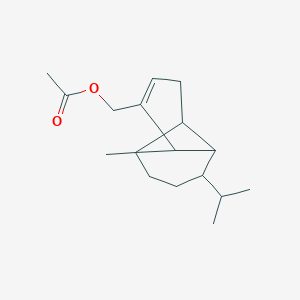
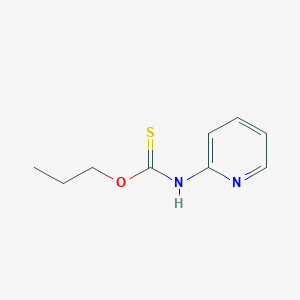
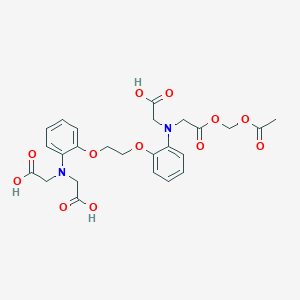
![2-[4-(2-bromoacetyl)phenoxy]acetic Acid](/img/structure/B161365.png)
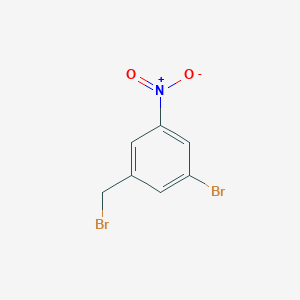
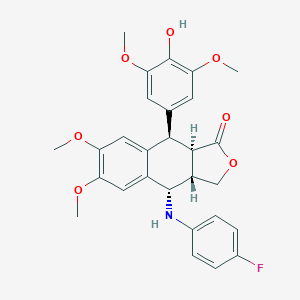
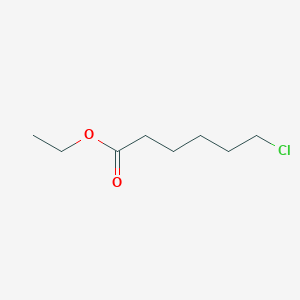
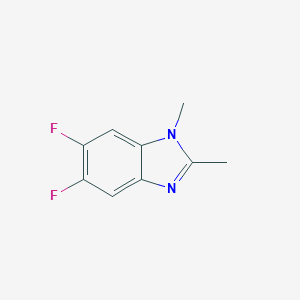
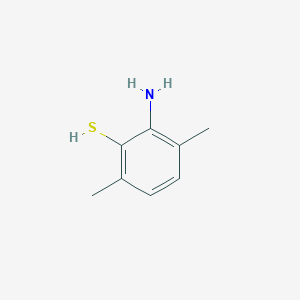
![4-[3-(2,4-Dimethoxyphenyl)propyl]phenol](/img/structure/B161375.png)
